molecular formula C8H3F3O4 B7900602 C8H3F3O4

C8H3F3O4

Cat. No.: B7900602
M. Wt: 220.10 g/mol
InChI Key: OGRHARIOWRXNOT-UHFFFAOYSA-N
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Description

C8H3F3O4 is an organic compound with the chemical formula this compound. It is a derivative of isophthalic acid where three hydrogen atoms are replaced by fluorine atoms at the 4, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C8H3F3O4 typically involves the fluorination of isophthalic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: C8H3F3O4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the acid groups to alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

C8H3F3O4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the production of high-performance polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of C8H3F3O4 involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This can lead to the inhibition or activation of certain enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

    Trifluoroacetic acid (TFA): A simpler fluorinated carboxylic acid with widespread use in organic synthesis.

    2,2,2-Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic chemistry.

    Trifluoromethylbenzene: A fluorinated aromatic compound with applications in material science and pharmaceuticals.

Uniqueness: C8H3F3O4 is unique due to the specific positioning of the fluorine atoms on the isophthalic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,5,6-trifluorobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3O4/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRHARIOWRXNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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